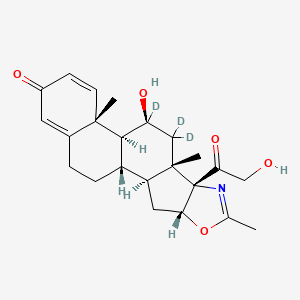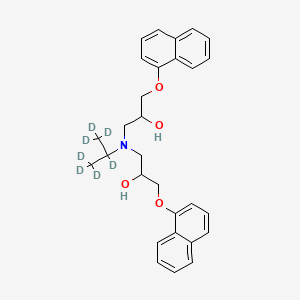
Propranolol impurity B-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propranolol impurity B-d7 is a deuterated form of propranolol impurity B, which is a by-product formed during the synthesis of propranolol. Propranolol is a non-selective beta-adrenergic antagonist widely used for the treatment of hypertension, angina, and other cardiovascular conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of propranolol and its impurities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Propranolol impurity B-d7 involves the deuteration of propranolol impurity B. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterated compound. The use of deuterated solvents and catalysts is carefully monitored to ensure consistent quality and minimize the formation of unwanted by-products.
化学反应分析
Types of Reactions: Propranolol impurity B-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Propranolol impurity B-d7 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of propranolol and its impurities.
Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites of propranolol.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques to quantify propranolol and its impurities.
Drug Development: Assisting in the development of new beta-blockers and improving the safety and efficacy of existing drugs.
作用机制
The mechanism of action of Propranolol impurity B-d7 is similar to that of propranolol, as it is a structural analog. It acts as a non-selective beta-adrenergic receptor antagonist, blocking the beta-1 and beta-2 adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The deuterated form may exhibit slightly different pharmacokinetic properties due to the presence of deuterium atoms, which can affect the rate of metabolic reactions.
相似化合物的比较
Propranolol: The parent compound, a non-selective beta-blocker used for cardiovascular conditions.
Propranolol Impurity B: The non-deuterated form of the impurity.
Other Beta-Blockers: Compounds such as atenolol, metoprolol, and nadolol, which have similar therapeutic effects but different pharmacokinetic profiles.
Uniqueness: Propranolol impurity B-d7 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic stability and pathways of propranolol. The use of deuterated compounds in research helps in understanding the drug’s behavior in the body and can lead to the development of more effective and safer medications.
属性
分子式 |
C29H33NO4 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3/i1D3,2D3,21D |
InChI 键 |
MKZHJJQCUIZEDE-PRCNHKIYSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O |
规范 SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



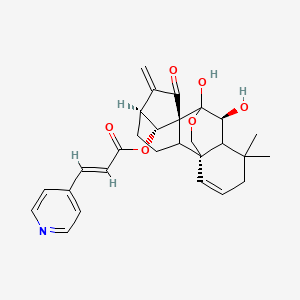

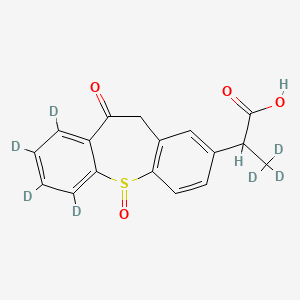
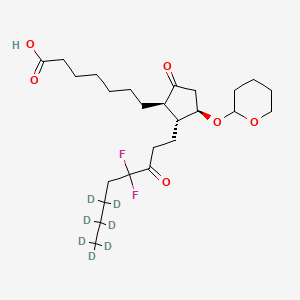
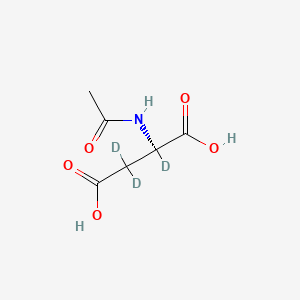

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

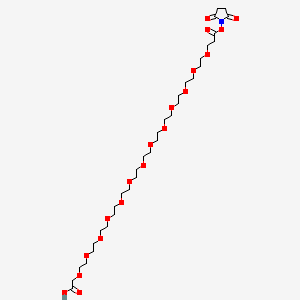
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
